molecular formula C10H9NO3S B124032 5-Amino-1-naphthalenesulfonic acid CAS No. 84-89-9

5-Amino-1-naphthalenesulfonic acid

Cat. No.: B124032
CAS No.: 84-89-9
M. Wt: 223.25 g/mol
InChI Key: DQNAQOYOSRJXFZ-UHFFFAOYSA-N
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Description

1-Naphthylamine-5-sulfonic acid is an organic compound belonging to the class of 1-naphthalene sulfonates. It features a naphthalene moiety with a sulfonic acid group at the 1-position and an amine group at the 5-position. This compound is known for its applications in various fields, including dye manufacturing and scientific research .

Biochemical Analysis

Biochemical Properties

5-Amino-1-naphthalenesulfonic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is involved in the synthesis of azo dyes, where it reacts with diazonium salts to form colored compounds . The interaction with enzymes such as sulfonatase can lead to the cleavage of the sulfonic acid group, altering the compound’s properties and reactivity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can act as a fluorophore, which means it can be used to label and track cellular components in fluorescence microscopy . This property allows researchers to study the dynamics of cellular processes and the localization of specific proteins within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to proteins and enzymes, leading to inhibition or activation of their functions. For example, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity . Studies have shown that high doses of the compound can cause adverse effects, such as oxidative stress and damage to cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthylamine-5-sulfonic acid can be synthesized through a multi-step process involving sulfonation and amination reactions. The process typically begins with the sulfonation of naphthalene using sulfuric acid to produce 1-naphthalene sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to form 1-sulfonic acid group 8-nitronaphthalene. Finally, the nitro group is reduced using iron powder and water vapor to yield 1-naphthylamine-5-sulfonic acid .

Industrial Production Methods: In industrial settings, the production of 1-naphthylamine-5-sulfonic acid follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthylamine-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthylamine-5-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.

    Biology: Employed in fluorescence assays to study protein interactions and conformational changes.

    Medicine: Investigated for its potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes for textiles and other materials .

Comparison with Similar Compounds

Uniqueness: 1-Naphthylamine-5-sulfonic acid is unique due to the presence of both sulfonic acid and amine groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of reactions and its role as an intermediate in dye synthesis highlight its importance in both research and industry .

Properties

IUPAC Name

5-aminonaphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNAQOYOSRJXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7058911
Record name 1-Naphthalenesulfonic acid, 5-amino-
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Molecular Weight

223.25 g/mol
Source PubChem
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CAS No.

84-89-9
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Record name 5-aminonaphthalene-1-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 5-Amino-1-naphthalenesulfonic acid be broken down by microorganisms?

A1: Yes, research suggests that certain bacteria can utilize this compound as a sulfur source for growth. Studies have shown that microorganisms like Pseudomonas sp. can cleave the sulfonate group from this compound, yielding 5-amino-1-naphthol as a product. This desulfonation process incorporates an oxygen atom from molecular oxygen into the molecule. []

Q2: How is this compound typically detected and quantified in complex mixtures?

A2: A sensitive method for determining this compound in seawater samples involves a combination of molecularly imprinted stir bar sorptive extraction (MISBSE) and spectrophotometry. [] This technique utilizes a specially designed stir bar coated with a polymer imprinted with this compound. This allows for selective extraction and preconcentration of the compound from the sample matrix, improving the sensitivity and accuracy of the spectrophotometric measurement.

Q3: Can this compound be used as a building block for synthesizing other compounds?

A3: Yes, this compound serves as a starting material for the synthesis of more complex molecules. For instance, it can be transformed into 5-chloro-1-naphthalene sulfoalanine through a multistep synthesis involving diazotization, halogenation, chlorosulfonation, and acylation reactions. [] This highlights its versatility as a chemical precursor.

Q4: What is known about the environmental fate of this compound?

A4: While the provided research focuses on microbial desulfonation of this compound, [] further investigation is needed to fully understand its environmental persistence, degradation pathways, and potential impact on ecosystems. Determining the compound's ecotoxicological profile and exploring strategies for its mitigation or biodegradation would be valuable for assessing its long-term environmental implications.

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